Respinomycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

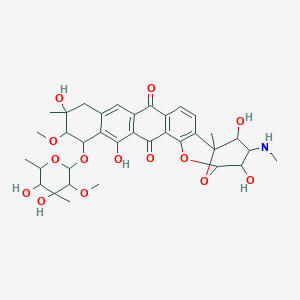

Respinomycin B, also known as this compound, is a useful research compound. Its molecular formula is C35H43NO14 and its molecular weight is 701.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Mechanism of Action:

Respinomycin B exhibits its antitumor effects primarily through intercalation into DNA, disrupting the replication process. This mechanism is similar to that of other anthracyclines but is distinguished by its unique binding geometry and additional sugar residues that may enhance its biological activity .

Case Studies:

- Study on Cancer Cell Lines: Research has shown that this compound effectively inhibits the growth of various cancer cell lines, including leukemia and solid tumors. In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 0.1 µM .

- Animal Models: In vivo studies using murine models have indicated that this compound can reduce tumor size significantly when administered at therapeutic doses, showcasing its potential for clinical applications in oncology .

Structural Biology

NMR Studies:

The structural characterization of this compound has been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. This research elucidates how the compound interacts with DNA at the molecular level, providing insights into its binding affinities and conformational dynamics .

Potential in Drug Development

Novel Formulations:

The unique properties of this compound have led to explorations in drug formulation strategies aimed at enhancing its bioavailability and efficacy. Researchers are investigating nanoparticle delivery systems that could improve the pharmacokinetics of this compound .

Combination Therapies:

Studies suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, potentially overcoming resistance mechanisms observed in certain cancer types. Early-phase clinical trials are underway to assess these combinations' effectiveness and safety profiles .

Environmental Applications

Biodegradation Studies:

Emerging research indicates that this compound may also play a role in environmental science, particularly in biodegradation processes. Its structural characteristics allow it to interact with various organic pollutants, suggesting potential applications in bioremediation efforts .

特性

CAS番号 |

151233-05-5 |

|---|---|

分子式 |

C35H43NO14 |

分子量 |

701.7 g/mol |

IUPAC名 |

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C35H43NO14/c1-12-27(41)34(3,44)30(46-7)32(47-12)49-26-17-13(11-33(2,43)29(26)45-6)10-15-18(22(17)38)23(39)19-14(21(15)37)8-9-16-25(19)48-31-24(40)20(36-5)28(42)35(16,4)50-31/h8-10,12,20,24,26-32,36,38,40-44H,11H2,1-7H3 |

InChIキー |

HXEWDKDWENRZME-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O |

同義語 |

respinomycin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。